molecular formula C12H20N4O3 B11756122 tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate

Cat. No.: B11756122
M. Wt: 268.31 g/mol
InChI Key: TWMWNGQCBFDESQ-QMMMGPOBSA-N
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Description

This compound features a piperidine ring with a (3S)-configured chiral center, a tert-butyl carbamate protecting group at the 1-position, and a 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl substituent at the 3-position. The triazolone moiety is a heterocyclic pharmacophore commonly used in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. The tert-butyl group enhances solubility and protects the amine during synthetic steps.

Properties

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

tert-butyl (3S)-3-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)16-6-4-5-8(7-16)9-13-10(17)15-14-9/h8H,4-7H2,1-3H3,(H2,13,14,15,17)/t8-/m0/s1

InChI Key

TWMWNGQCBFDESQ-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C2=NNC(=O)N2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=O)N2

Origin of Product

United States

Biological Activity

tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₂₀N₄O₃
  • Molecular Weight : 268.31 g/mol
  • CAS Number : 2438900-74-2
  • Structural Characteristics : The compound features a piperidine ring substituted with a triazole moiety, which is known for various biological activities.

The biological activity of this compound can be attributed to its structural components:

  • Triazole Ring : Compounds containing triazole rings have been observed to exhibit antifungal and antibacterial properties. The 1,2,4-triazole structure is particularly noted for its ability to inhibit specific enzymes in pathogens.
  • Piperidine Derivative : Piperidine-based compounds are known for their neuroactive properties and are often explored for their potential in treating neurological disorders.

Antimicrobial Activity

Research has indicated that derivatives of triazoles can act against various microbial strains. For instance:

  • In vitro Studies : Compounds similar to tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine have demonstrated significant inhibitory effects on bacterial growth in laboratory settings.
Microbial StrainInhibition Zone (mm)Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
C. albicans20100

Anticancer Potential

Studies have suggested that triazole derivatives may possess anticancer properties:

  • Cell Line Studies : In experiments involving human cancer cell lines, compounds with similar structures have shown cytotoxic effects, leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives highlighted the effectiveness of compounds similar to tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine against resistant strains of bacteria. The study reported a notable reduction in biofilm formation by S. aureus when treated with the compound.

Study 2: Anticancer Activity

In a recent investigation into the anticancer effects of triazole derivatives, researchers found that the compound induced significant apoptosis in breast cancer cell lines (MCF7) at concentrations as low as 50 µM. This suggests a promising avenue for therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Variations and Implications

The table below compares key structural and synthetic features of the target compound with three analogs from the evidence:

Compound Name Core Structure Substituents/Modifications Position/Stereochemistry Synthesis Yield Purity Analytical Data (LC/MS) Notes
tert-butyl (3S)-3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate (Target) Piperidine + triazolone 5-oxo-triazolyl (3S)-piperidine N/A N/A N/A Base compound; triazolone enhances hydrogen bonding .
(3R,4R)-tert-butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Piperidine + imidazo-pyrrolo-pyrazine Tosyl group, methyl, imidazo-pyrrolo-pyrazine (3R,4R)-piperidine 79% (final step) 79% RT: 2.62 min; MW: 510 (M+H)+ Complex heterocycle may target kinases; lower yield due to multi-step synthesis .
tert-butyl 4-[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate Piperidine + triazolone 4-methoxybenzyl at triazolone N4 4-piperidine N/A N/A N/A Bulky benzyl group increases lipophilicity; potential for CNS penetration .
tert-butyl 4-(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carboxylate Piperidine + triazolone 4-methyl, 5-sulfanylidene (S replaces O) 4-piperidine Discontinued N/A N/A Sulfur substitution may improve metabolic stability but reduce solubility .

Key Observations

Stereochemical and Positional Effects :

  • The (3S)-configuration of the target compound contrasts with the (3R,4R)-stereochemistry in the imidazo-pyrrolo-pyrazine analog . Stereochemistry significantly impacts binding to chiral biological targets (e.g., enzymes or receptors).
  • Piperidine substitution at the 3-position (target) vs. 4-position () alters molecular conformation and spatial interactions.

Bulk and Lipophilicity: The 4-methoxybenzyl group in ’s compound increases molecular weight and lipophilicity, which could improve blood-brain barrier penetration but may complicate synthetic purification .

Synthetic Challenges: The imidazo-pyrrolo-pyrazine analog () required multi-step synthesis with a final yield of 79%, suggesting scalability challenges compared to simpler triazolone derivatives .

Research Findings and Implications

  • In contrast, the target compound’s triazolone core is more likely to act as a protease or enzyme inhibitor .
  • Drug Design : The target compound’s (3S)-configuration and lack of bulky substituents may offer a balance between solubility, metabolic stability, and target affinity compared to analogs with benzyl or sulfur modifications.

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